4-morpholino-6-phenyl-2H-pyran-2-one

DNA-PK inhibition kinase selectivity cancer radiotherapy sensitization

4-Morpholino-6-phenyl-2H-pyran-2-one (C15H15NO3, MW 257.29 g/mol) is a heterocyclic small molecule featuring a pyran-2-one core with a morpholino substituent at position 4 and a phenyl group at position 6. The compound is annotated as an inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PK/PRKDC), a critical regulator of DNA double-strand break repair via non-homologous end joining (NHEJ).

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B10844358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-6-phenyl-2H-pyran-2-one
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)OC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15NO3/c17-15-11-13(16-6-8-18-9-7-16)10-14(19-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
InChIKeyVKOGCIIARBRLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholino-6-phenyl-2H-pyran-2-one: DNA-PK Inhibitor Pyranone for Targeted Oncology Research Procurement


4-Morpholino-6-phenyl-2H-pyran-2-one (C15H15NO3, MW 257.29 g/mol) is a heterocyclic small molecule featuring a pyran-2-one core with a morpholino substituent at position 4 and a phenyl group at position 6 [1]. The compound is annotated as an inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PK/PRKDC), a critical regulator of DNA double-strand break repair via non-homologous end joining (NHEJ) [2]. Unlike the more widely studied chromen-4-one (benzopyranone) and pyran-4-one scaffolds common among PI3K/DNA-PK inhibitor chemotypes, this compound presents a distinct 2H-pyran-2-one pharmacophore, placing its morpholino and aryl substituents in a spatial arrangement that may confer differential target engagement profiles relative to regioisomeric analogs [3].

Why Generic Pyranone Substitution Fails: Scaffold-Specific SAR Constraints in 4-Morpholino-6-phenyl-2H-pyran-2-one


Interchanging pyranone-based DNA-PK inhibitors without considering core regioisomerism and substitution topology is scientifically unsound. Systematic SAR studies across pyran-2-ones, pyran-4-ones, and thiopyran-4-ones reveal that DNA-PK inhibitory potency is highly sensitive to both the position of the morpholino group and the nature of the aryl substituent, with the 3- and 5-positions proving intolerant to substitution [1]. The regioisomeric pair 2-morpholino-6-phenyl-4H-pyran-4-one (IC50 ~1100 nM) and the 4-morpholino-6-phenyl-2H-pyran-2-one scaffold exhibit distinct spatial vectors for their morpholino and phenyl moieties relative to the carbonyl, introducing differential H-bonding geometry at the kinase hinge region [2]. This structural nuance means that even closely related in-class compounds cannot be assumed interchangeable for DNA-PK inhibition experiments without risking altered potency, selectivity, or off-target profiles. The following evidence quantifies the differentiation dimensions that matter for research procurement decisions.

Quantitative Evidence Guide: 4-Morpholino-6-phenyl-2H-pyran-2-one Differentiation vs Pyranone Analog Class


DNA-PK Target Annotation vs Multi-Kinase Benzopyranone Inhibitor LY294002

4-Morpholino-6-phenyl-2H-pyran-2-one is annotated as a DNA-PK (PRKDC) inhibitor, placing it in the DNA damage response pathway [1]. In contrast, the widely used reference compound LY294002 (2-morpholino-8-phenyl-4H-1-benzopyran-4-one) is a pan-PI3K inhibitor with DNA-PK IC50 of 1,400 nM but also inhibits PI3K isoforms (IC50 1.4 µM), CK2 (IC50 98 nM), and additional off-target kinases [2]. The pyran-2-one scaffold lacks the fused benzene ring present in LY294002, which is expected to reduce hydrophobic pocket engagement shared by PI3K isoforms, supporting cleaner DNA-PK-focused pharmacological profiling. Direct comparative potency data for the target compound are not publicly available; the differentiation claim rests on target class annotation and scaffold analysis.

DNA-PK inhibition kinase selectivity cancer radiotherapy sensitization target engagement profiling

Regioisomeric Differentiation: Pyran-2-one vs Pyran-4-one DNA-PK Inhibitory Landscape

Systematic SAR evaluation of pyranone DNA-PK inhibitors demonstrates that the position of the heteroatoms and morpholino substitution critically modulates activity [1]. The regioisomer 2-morpholino-6-phenyl-4H-pyran-4-one (CHEMBL105613) exhibits a DNA-PK IC50 of 1,100 nM in HeLa cell extracts [2]. The most potent DNA-PK inhibitor in the pyran-4-one class, 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one, achieves an IC50 of 220 nM, with a clear SAR that the 6-position morpholino and 2-position aryl substitution pattern is critical for potency [1]. The target compound's inverted substitution pattern (4-morpholino, 6-phenyl on a pyran-2-one core) represents a distinct regioisomeric topology that maps differently onto the DNA-PK ATP-binding site. Although direct IC50 data for the target compound are unavailable, the pyran-2-one core has been shown in the same study to support DNA-PK inhibition comparable to pyran-4-ones, confirming scaffold viability [1].

regioisomer SAR pyranone pharmacophore DNA-PK inhibitor design structure-activity relationship

Physicochemical Baseline for Computational and Formulation Decisions

The compound's molecular formula C15H15NO3 and molecular weight of 257.29 g/mol place it in a favorable drug-like property space (Lipinski compliant: MW <500, cLogP estimated <5, with 4 H-bond acceptors and 0 H-bond donors) [1]. This contrasts with the heavier benzopyranone inhibitor LY294002 (C19H17NO3, MW 307.35 g/mol), which contains a fused benzene ring that increases lipophilicity and aromatic ring count [2]. The lower molecular weight and reduced aromatic surface of 4-morpholino-6-phenyl-2H-pyran-2-one are consistent with improved solubility and permeability characteristics per extended Lipinski and Veber guidelines, potentially reducing nonspecific protein binding observed with larger polyaromatic kinase inhibitors [3].

molecular weight H-bond acceptors drug-likeness in silico screening compound procurement specifications

CYP2D6 and hERG Off-Target Liability Screening: A Procurement-Relevant Safety Filter

Early off-target screening data from ChEMBL for compounds structurally related to the pyranone chemotype indicate that this scaffold class carries a measurable but class-dependent CYP2D6 and hERG liability. A structurally related morpholino-heterocycle analog (CHEMBL2058833, a pyrazolo-pyrimidine with morpholino substitution) exhibits CYP2D6 IC50 >6,000 nM and hERG (Kv11.1) IC50 of 13,400 nM [1]. While these values are above typical concern thresholds (CYP2D6 IC50 >10 µM generally considered low risk; hERG IC50 >10 µM considered acceptable), they provide a benchmark for expected safety window margins. Compounds in this chemotype space require individual verification. For 4-morpholino-6-phenyl-2H-pyran-2-one, the absence of a basic amine in the morpholine ring (pKa ~7-8 for protonated morpholine) suggests potential hERG interaction similar to the reference comparator, but the simpler scaffold may reduce CYP2D6 engagement compared to more complex fused heterocycles [2].

CYP450 inhibition hERG cardiotoxicity off-target profiling drug safety screening lead optimization

Validated Research and Industrial Application Scenarios for 4-Morpholino-6-phenyl-2H-pyran-2-one


DNA-PK Pharmacology Studies: NHEJ Pathway Dissection Without PI3K Confounding

Based on its annotated DNA-PK target [1], 4-morpholino-6-phenyl-2H-pyran-2-one is suited for experiments requiring selective inhibition of the NHEJ DNA repair pathway. Unlike LY294002, which inhibits PI3K, CK2, and DNA-PK at similar concentrations (all ~1-2 µM) [2], this compound's pyran-2-one scaffold is predicted to show reduced PI3K engagement, enabling cleaner interrogation of DNA-PK-dependent phosphorylation events (e.g., autophosphorylation at S2056) in irradiated cancer cell lines. Typical experimental designs include co-treatment with ionizing radiation (2-10 Gy) or radiomimetic drugs (bleomycin, etoposide) in DNA-PK-proficient cell lines such as HeLa, A549, or HCT116, with readouts by γH2AX foci formation, neutral comet assay, or clonogenic survival [3].

Radiosensitization and Chemosensitization Screening in Oncology Drug Discovery

DNA-PK inhibitors are established radiosensitizers and chemosensitizers because NHEJ inhibition prevents repair of DNA double-strand breaks induced by genotoxic therapies [3]. The related pyran-4-one inhibitor 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (DNA-PK IC50 220 nM) has been shown to sensitize HeLa cells to the topoisomerase II inhibitor etoposide [4]. By extension, 4-morpholino-6-phenyl-2H-pyran-2-one can be deployed in similar combination screens, with the critical advantage that its pyran-2-one scaffold occupies distinct chemical space from the heavily patented benzopyranone and pyran-4-one DNA-PK inhibitor series, offering freedom-to-operate for commercial screening libraries and potential lead optimization programs.

Medicinal Chemistry Scaffold-Hopping and SAR Probe Development

The compound's 2H-pyran-2-one core with 4-morpholino/6-phenyl substitution represents a scaffold distinct from the dominant chromen-4-one (LY294002-type) and pyran-4-one DNA-PK inhibitor chemotypes [3]. For medicinal chemistry groups engaged in scaffold-hopping campaigns, this compound serves as a key SAR probe to map the impact of moving the morpholino group from the 2-position (as in most published DNA-PK inhibitors) to the 4-position, while also shifting the carbonyl from position 4 to position 2. This topological variation alters the vectors of both the morpholino H-bond acceptor and the phenyl hydrophobic group relative to the kinase hinge, providing critical information for patent circumvention strategies and novel inhibitor design [4].

Compound Library Procurement for Kinase Selectivity Profiling Panels

For research organizations building targeted kinase inhibitor libraries for phenotypic or biochemical screening, 4-morpholino-6-phenyl-2H-pyran-2-one fills a specific chemical space gap: morpholino-substituted pyranones with a pyran-2-one (rather than pyran-4-one or fused benzopyranone) core. Its favorable physicochemical properties (MW 257.29, no H-bond donors, 4 H-bond acceptors) [1] make it a ligand-efficient scaffold (LE estimated at >0.3 if DNA-PK IC50 <1 µM). Procurement of this compound, alongside its regioisomer 2-morpholino-6-phenyl-4H-pyran-4-one (MW 257.29, identical formula), enables systematic pairwise analysis of how regioisomerism affects kinase selectivity profiles, providing internal SAR data for hit triage and validation.

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